2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
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Overview
Description
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the compound’s chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is succinate dehydrogenase (complex II) . This enzyme plays a crucial role in the mitochondrial respiratory chain, where it is involved in the conversion of succinate to fumarate in the citric acid cycle, and the transfer of electrons to the electron transport chain.
Mode of Action
The compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the succinate dehydrogenase enzyme, inhibiting its activity. This disruption in the enzyme’s function leads to a halt in the citric acid cycle and the electron transport chain, affecting the energy production in the cells.
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their absorption and distribution within the body .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a disruption in energy production within the cell. This can result in cell death, particularly in cells that are heavily reliant on the citric acid cycle and electron transport chain for energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-[3-(trifluoromethyl)phenoxy]ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The industrial synthesis also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to yield amines or alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted benzamides, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of advanced materials with unique properties, such as enhanced thermal stability and resistance to degradation
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide
- 4-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
- 2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}benzamide
Uniqueness
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positioning can lead to differences in the compound’s interaction with biological targets compared to its analogs, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c17-14-7-2-1-6-13(14)15(22)21-8-9-23-12-5-3-4-11(10-12)16(18,19)20/h1-7,10H,8-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLQADKKJNGENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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